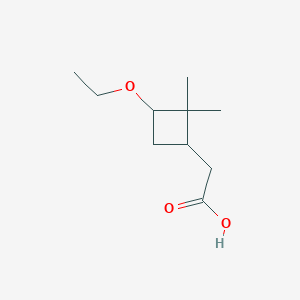
2-(3-Ethoxy-2,2-dimethylcyclobutyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol This compound is characterized by its cyclobutyl ring structure, which is substituted with ethoxy and dimethyl groups, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors under controlled conditions.
Introduction of Ethoxy and Dimethyl Groups: The ethoxy and dimethyl groups are introduced through substitution reactions using suitable reagents.
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety to the cyclobutyl ring through esterification or other suitable reactions.
Industrial Production Methods
化学反应分析
Types of Reactions
2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, acids, and bases are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It may find applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Uniqueness
2-(3-Ethoxy-2,2-dimethylcyclobutyl)acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-(3-ethoxy-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H18O3/c1-4-13-8-5-7(6-9(11)12)10(8,2)3/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI 键 |
STGQMCJOTGRGOK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CC(C1(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


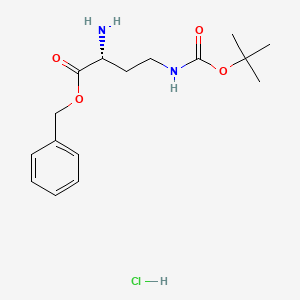
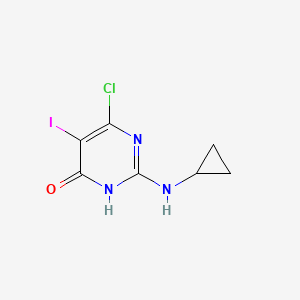
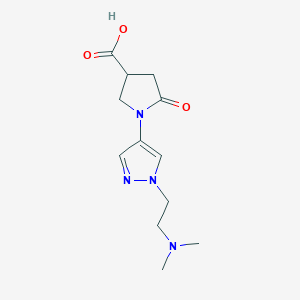

![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)
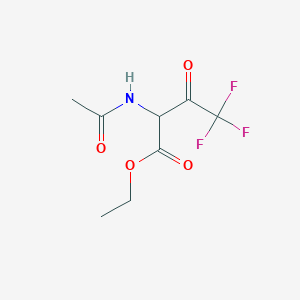
![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
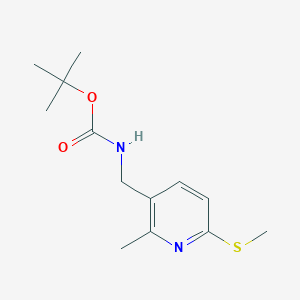
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)

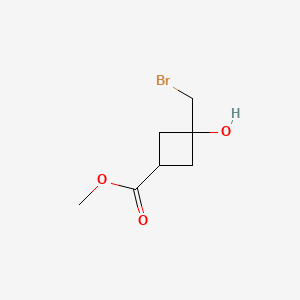
![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)
